Cas no 2418692-72-3 (5-Methyl-4-(trifluoromethyl)pyridazin-3-amine)

5-Methyl-4-(trifluoromethyl)pyridazin-3-amine 化学的及び物理的性質
名前と識別子
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- 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine
- Z4447119356
-
- インチ: 1S/C6H6F3N3/c1-3-2-11-12-5(10)4(3)6(7,8)9/h2H,1H3,(H2,10,12)
- InChIKey: BVGSKBGPEJDGRZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(N)N=NC=C1C)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 159
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679046-1.0g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
1PlusChem | 1P029052-50mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 50mg |
$452.00 | 2024-05-21 | |
1PlusChem | 1P029052-1g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 1g |
$1740.00 | 2024-05-21 | |
Aaron | AR0290DE-1g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 1g |
$1891.00 | 2025-02-17 | |
1PlusChem | 1P029052-500mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 500mg |
$1370.00 | 2024-05-21 | |
Aaron | AR0290DE-250mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 250mg |
$949.00 | 2025-02-17 | |
Aaron | AR0290DE-100mg |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95% | 100mg |
$672.00 | 2025-02-17 | |
Enamine | EN300-26679046-0.25g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
Enamine | EN300-26679046-10.0g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
Enamine | EN300-26679046-5.0g |
5-methyl-4-(trifluoromethyl)pyridazin-3-amine |
2418692-72-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 |
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
5-Methyl-4-(trifluoromethyl)pyridazin-3-amineに関する追加情報
Introduction to 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine (CAS No. 2418692-72-3)
5-Methyl-4-(trifluoromethyl)pyridazin-3-amine (CAS No. 2418692-72-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a trifluoromethyl group and a methyl substituent on the pyridazine ring imparts distinct chemical and biological properties, making it an intriguing candidate for further investigation.
The chemical structure of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine is composed of a six-membered pyridazine ring with a methyl group at the 5-position and a trifluoromethyl group at the 4-position. The amine functionality at the 3-position adds to its reactivity and potential for forming hydrogen bonds, which can be crucial for its interactions with biological targets. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Recent studies have explored the pharmacological properties of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The mechanism of action involves selective binding to the active site of the enzyme, thereby disrupting its function and potentially slowing disease progression.
In addition to its enzymatic inhibition properties, 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California, San Francisco, revealed that this compound can effectively reduce inflammation in vitro and in animal models. The anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines, which are key mediators of inflammatory responses.
The safety profile of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine has been evaluated through preclinical studies. Toxicity assessments in rodent models have shown that this compound exhibits low toxicity at therapeutic doses. Furthermore, pharmacokinetic studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting that it could be suitable for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the efficacy and safety of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine in human subjects. Early-phase trials have shown promising results, with patients exhibiting significant improvements in disease symptoms and biomarker levels. These findings have generated optimism among researchers and clinicians about the potential therapeutic applications of this compound.
The synthesis of 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine involves several well-established chemical reactions. A common synthetic route starts with the formation of a pyridazine core through a condensation reaction between an appropriate nitrile and an amine. Subsequent functionalization steps introduce the methyl and trifluoromethyl groups, followed by final deprotection to yield the target compound. The synthetic process can be optimized to achieve high yields and purity, making it feasible for large-scale production.
In conclusion, 5-Methyl-4-(trifluoromethyl)pyridazin-3-amine (CAS No. 2418692-72-3) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, paving the way for innovative treatments in the future.
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